molecular formula C9H6N2O3 B11925719 4-(2-Nitrophenyl)oxazole CAS No. 1126636-34-7

4-(2-Nitrophenyl)oxazole

Cat. No.: B11925719
CAS No.: 1126636-34-7
M. Wt: 190.16 g/mol
InChI Key: DGQGIMSTNHUPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the oxazole ring, particularly at the C5 position.

    Cycloaddition: The oxazole ring can participate in Diels-Alder reactions with electrophilic alkenes to form pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.

    Cycloaddition: Electrophilic alkenes, often under thermal conditions.

Major Products:

    Reduction: 4-(2-Aminophenyl)oxazole.

    Substitution: Various substituted oxazole derivatives.

    Cycloaddition: Pyridine derivatives.

Scientific Research Applications

4-(2-Nitrophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)oxazole
  • 4-(4-Nitrophenyl)thiazole
  • 4-(2-Nitrophenyl)imidazole

Comparison: 4-(2-Nitrophenyl)oxazole is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct electronic and steric properties. Compared to 2-(4-Nitrophenyl)oxazole, it has different substitution patterns that affect its reactivity and applications. The presence of oxygen in the oxazole ring differentiates it from thiazole and imidazole derivatives, which contain sulfur and nitrogen, respectively, leading to variations in their chemical behavior and biological activities.

Properties

CAS No.

1126636-34-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H

InChI Key

DGQGIMSTNHUPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.